

Application Notes and Protocols: Mechanism of Steel Passivation by Sodium Chromate Tetrahydrate

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Compound of Interest

Compound Name: *Sodium chromate tetrahydrate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Passivation is a critical chemical process that enhances the corrosion resistance of metals and alloys, most notably stainless steel. It involves the formation of a thin, inert protective layer on the material's surface, which acts as a barrier against environmental factors that would otherwise cause corrosion. While stainless steel naturally forms a passive layer of chromium oxide in the presence of oxygen, this layer can be compromised during fabrication or through physical abrasion and chemical attack. Chemical passivation treatments are employed to remove surface contaminants, such as free iron, and to promote the formation of a more robust and uniform passive film.

Sodium chromate, particularly in its hydrated form (**Sodium Chromate Tetrahydrate**, $\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$), is a highly effective passivating agent. It is an anodic passivator, meaning it induces a large anodic shift in the corrosion potential, forcing the steel surface into a passive state.^[1] The resulting chromate conversion coating provides excellent corrosion resistance and has historically been used in a wide range of industries, from aerospace to everyday hardware.^{[2][3]}

For professionals in drug development and pharmaceutical manufacturing, understanding the principles of steel passivation is paramount. Stainless steel (grades 304L and 316L are

common) is the material of choice for manufacturing equipment, including tanks, piping, and bioreactors, due to its cleanability and corrosion resistance.^{[4][5]} A compromised passive layer can lead to the formation of rouge (a form of iron oxide), which can contaminate high-purity water systems and compromise product integrity, leading to batch rejection and increased maintenance costs.^{[4][5]} Therefore, a properly maintained passive layer is essential for ensuring product quality and complying with industry regulations.

These application notes provide a detailed overview of the mechanism of steel passivation by **sodium chromate tetrahydrate**, experimental protocols for evaluating passivation effectiveness, and quantitative data to support the understanding of its performance.

Mechanism of Action

The passivation of steel by sodium chromate in an aqueous solution is an electrochemical process that results in the formation of a chromate conversion coating. This process involves the oxidation of the base metal (iron) and the reduction of hexavalent chromium (Cr^{6+}) from the chromate solution.

The key steps are as follows:

- **Dissolution of the Metal Surface:** In an acidic solution, which is typical for chromate passivation processes, the metallic iron on the steel surface begins to dissolve, releasing electrons. This is the anodic reaction.
 - $\text{Fe} \rightarrow \text{Fe}^{2+} + 2\text{e}^-$
- **Reduction of Hexavalent Chromium:** The hexavalent chromium ions (Cr^{6+}) from the dissolved sodium chromate act as strong oxidizing agents and are reduced to trivalent chromium (Cr^{3+}) by the electrons generated from the iron dissolution. This is the cathodic reaction.
 - $\text{CrO}_4^{2-} + 8\text{H}^+ + 3\text{e}^- \rightarrow \text{Cr}^{3+} + 4\text{H}_2\text{O}$
- **Formation of the Passive Film:** The newly formed trivalent chromium ions react with water and hydroxide ions at the metal surface to precipitate as a complex, gelatinous film. This film is primarily composed of hydrated chromium oxides ($\text{Cr}_2\text{O}_3 \cdot n\text{H}_2\text{O}$) and chromium hydroxides

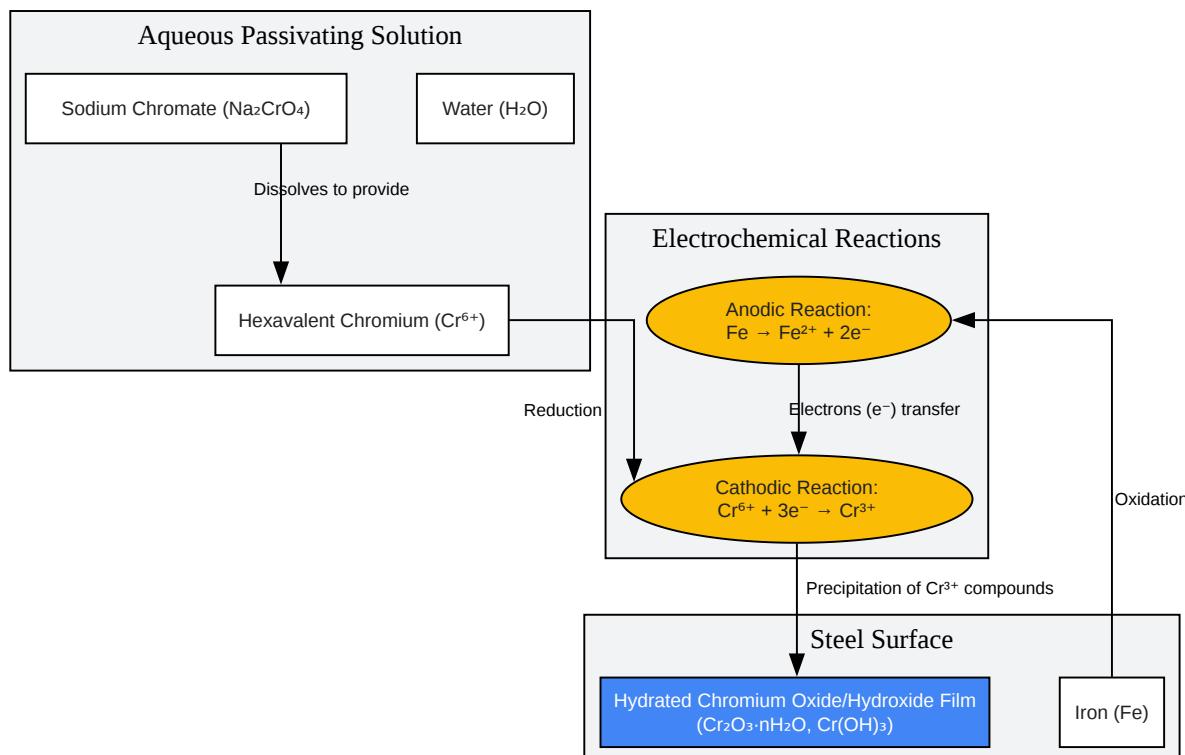
$(\text{Cr}(\text{OH})_3)$. This layer is the passive film that protects the underlying steel from further corrosion.

- **Role of Sodium Chromate Tetrahydrate:** **Sodium chromate tetrahydrate** ($\text{Na}_2\text{CrO}_4 \cdot 4\text{H}_2\text{O}$) provides the source of the active hexavalent chromium ions in the aqueous passivating solution. The water of hydration in the crystal structure is released upon dissolution in water. The hydration of ions in the aqueous solution is a critical aspect of the overall process, facilitating the electrochemical reactions at the steel surface and contributing to the hydrated nature of the final passive film.

The resulting chromate conversion coating is a complex, amorphous film containing both trivalent and hexavalent chromium. The insoluble trivalent chromium compounds form the bulk of the protective barrier, while a small amount of soluble hexavalent chromium is retained within the film. This entrapped hexavalent chromium is believed to provide a "self-healing" property; if the coating is scratched, the soluble Cr^{6+} can migrate to the damaged area and re-passivate the exposed steel.

Visualizing the Mechanism and Workflow

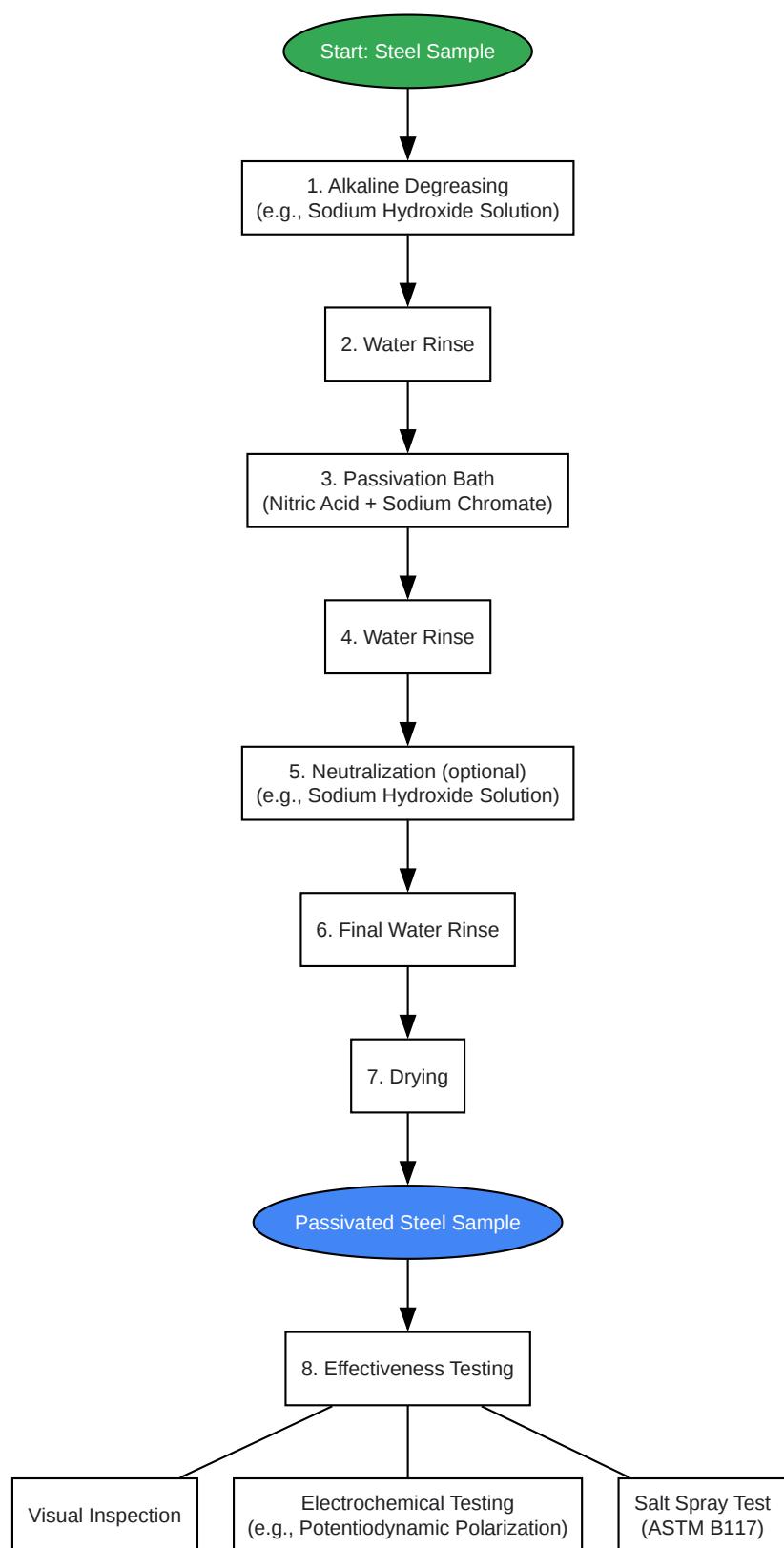
Passivation Mechanism



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Caption: Electrochemical mechanism of steel passivation by sodium chromate.

Experimental Workflow for Passivation and Evaluation

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Caption: General experimental workflow for steel passivation and testing.

Quantitative Data Summary

The effectiveness of passivation is quantified by measuring the reduction in corrosion rate. This is often done using electrochemical techniques to determine the corrosion current density (i_{corr}), which is directly proportional to the corrosion rate. A lower i_{corr} value indicates better corrosion resistance.

Table 1: Representative Corrosion Data for Passivated vs. Unpassivated Metals

Material	Condition	Corrosion Potential (E_{corr}) vs. SCE	Corrosion Current Density (i_{corr}) (A/cm^2)	Corrosion Rate (mm/year)	Reference
Galvanized Steel	Untreated	-1.05 V	2.18×10^{-5}	0.253	[6]
Galvanized Steel	Chromate-free	-0.95 V	1.42×10^{-5}	0.165	[6]
Co-Cr Alloy	Passivation				
Co-Cr Alloy	Non-passivated (Week 1)	-	-	0.0045 (unitless rate)	[7]
Co-Cr Alloy	Passivated (Week 1)	-	-	0.0023 (unitless rate)	[7]

Note: Data for Co-Cr alloy is presented as a unitless corrosion rate as reported in the source. The data illustrates the significant reduction in corrosion upon passivation.

Table 2: Passivation Film Thickness for Different Treatments

Passivation Type	Substrate	Film Thickness (approx.)	Reference
Hexavalent Chromate (Cr-VI)	Galvanized Steel	5 nm	[8]
Trivalent Chromate (Cr-III)	Galvanized Steel	30 nm	[8]
Chromate-free	Galvanized Steel	75 nm	[8]

Experimental Protocols

Protocol for Chromate Passivation of Stainless Steel (Based on ASTM A967 Nitric 1 Method)

This protocol describes a standard method for the passivation of stainless steel parts.

Materials:

- Stainless steel samples (e.g., 304 or 316 grade)
- Alkaline degreasing solution (e.g., 5% sodium hydroxide)
- Passivating solution: 20-25% (v/v) nitric acid with 2.5% (w/v) sodium dichromate (or sodium chromate)
- Deionized water
- Beakers or immersion tanks
- Personal Protective Equipment (PPE): acid-resistant gloves, safety goggles, lab coat

Procedure:

- Pre-cleaning/Degreasing: a. Immerse the stainless steel samples in the alkaline degreasing solution. b. Maintain the solution temperature between 71-82°C (160-180°F) for 30 minutes to remove oils and grease. c. Remove the samples and rinse thoroughly with deionized water.

- Passivation Bath: a. Immerse the cleaned and rinsed samples in the passivating solution (Nitric 1). b. Maintain the bath temperature between 49-54°C (120-130°F). c. The immersion time should be a minimum of 20 minutes.
- Rinsing: a. After the passivation treatment, remove the samples from the acid bath. b. Rinse the samples thoroughly with deionized water. A multi-stage rinse (e.g., counter-current rinsing) is recommended to completely remove the acid solution.
- Neutralization (for free-machining grades): a. For stainless steel grades with high sulfur content, a neutralization step is recommended to remove any trapped acid. b. Immerse the samples in a 5% sodium hydroxide solution at 71-82°C for 30 minutes. c. Follow with another thorough rinse with deionized water.
- Drying: a. Dry the passivated parts completely using a clean, dry cloth or a stream of clean, dry air.

Protocol for Electrochemical Evaluation of Passivation (Potentiodynamic Polarization)

This protocol, based on ASTM G5 and G102 principles, is used to determine the corrosion characteristics of the passivated steel.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Equipment:

- Potentiostat/Galvanostat
- Electrochemical cell with a three-electrode setup:
 - Working Electrode (WE): The passivated steel sample.
 - Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
 - Counter Electrode (CE): Platinum or graphite rod/mesh.
- Corrosive medium (e.g., 3.5% NaCl solution to simulate a saline environment).

Procedure:

- Sample Preparation: a. Mount the passivated steel sample as the working electrode, ensuring a well-defined surface area is exposed to the electrolyte.
- Cell Setup: a. Assemble the three-electrode cell with the corrosive medium. b. Place the reference electrode close to the working electrode using a Luggin capillary to minimize ohmic drop. c. Ensure the counter electrode has a surface area significantly larger than the working electrode.
- Open Circuit Potential (OCP) Measurement: a. Immerse the electrodes in the electrolyte and allow the system to stabilize. b. Record the OCP for a period of 30-60 minutes, or until the potential stabilizes (e.g., less than a few mV change over 5-10 minutes). This stable potential is the corrosion potential (E_{corr}).
- Potentiodynamic Polarization Scan: a. Begin the potential scan from a potential more negative than E_{corr} (e.g., -250 mV vs. E_{corr}). b. Scan in the anodic (positive) direction at a slow, constant scan rate (e.g., 0.167 mV/s or 1 mV/s). c. Continue the scan to a potential well into the passive region or until a breakdown potential (pitting potential) is observed. d. Record the current response as a function of the applied potential.
- Data Analysis (Tafel Extrapolation): a. Plot the data as potential (E) versus the logarithm of the current density (log i). This is known as a Tafel plot. b. Extrapolate the linear portions of the anodic and cathodic branches of the curve back to their intersection point. c. The potential at the intersection is the corrosion potential (E_{corr}), and the current density at this point is the corrosion current density (i_{corr}). d. The corrosion rate can then be calculated from i_{corr} using the formula derived from Faraday's Law, as detailed in ASTM G102.[10][11]

Applications and Considerations for Drug Development Professionals

The principles of steel passivation are directly applicable to the pharmaceutical and biotechnology industries. The use of stainless steel in manufacturing equipment that comes into contact with product streams necessitates a robust and inert surface to prevent contamination.

- Equipment Validation and Maintenance: Newly installed or modified stainless steel equipment must be passivated to remove any free iron and contaminants from the manufacturing and installation processes (e.g., welding).[3] Regular passivation may also be part of a preventative maintenance schedule to ensure the integrity of the passive layer over time, especially after exposure to corrosive cleaning agents or process fluids.[4]
- Prevention of Rouging: Rouge is a form of corrosion that appears as a reddish, black, or golden deposit on the surface of stainless steel in high-purity water systems. It is essentially iron oxide and can be a source of particulate contamination in pharmaceutical products.[4][5] A well-formed and maintained passive layer is the primary defense against rouging.
- Material Selection and Finish: While passivation enhances corrosion resistance, it is not a substitute for selecting the appropriate grade of stainless steel (e.g., 316L with its molybdenum content offers superior resistance to chlorides compared to 304L). The surface finish of the steel also plays a role; smoother, electropolished surfaces are easier to clean and passivate effectively.
- Shift towards Safer Alternatives: Due to the toxicity and environmental concerns associated with hexavalent chromium, there is a significant industry trend towards using safer passivating agents like citric acid and nitric acid.[12] For pharmaceutical applications, citric acid-based passivation is often preferred due to its lower toxicity and biodegradability. The fundamental principles of removing free iron and promoting chromium oxide formation remain the same.

By understanding the mechanism of passivation and implementing robust protocols for equipment treatment and testing, drug development and manufacturing professionals can ensure the integrity of their processing equipment, prevent product contamination, and maintain compliance with regulatory standards.

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References

- 1. "ASTM G102: 2023 Corrosion Rate Calculation Practice" [bsbedge.com]
- 2. metrohm.com [metrohm.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ASTM G5: Potentiodynamic anodic polarization measurements | Metrohm [metrohm.com]
- 5. scribd.com [scribd.com]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. mdpi.com [mdpi.com]
- 8. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. farsi.msrpco.com [farsi.msrpco.com]
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